molecular formula C25H17B B1529801 9-(3-bromophenyl)-9-phenyl-9H-fluorene CAS No. 1257251-75-4

9-(3-bromophenyl)-9-phenyl-9H-fluorene

Cat. No. B1529801
CAS RN: 1257251-75-4
M. Wt: 397.3 g/mol
InChI Key: LWBYEDXZPBXTFL-UHFFFAOYSA-N
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Description

9-(3-bromophenyl)-9-phenyl-9H-fluorene (9-BPF) is a synthetic compound that has been used in various scientific research applications. It is an aromatic hydrocarbon derived from fluorene and has been investigated for its potential medicinal properties. 9-BPF has been studied for its ability to interact with a variety of biological molecules, including proteins, enzymes, and receptors. It has been used in various laboratory experiments to study the biochemical and physiological effects of this compound.

Scientific Research Applications

Rotational Barriers and Buttressing Effect

Research has shown the impact of substituents on the rotational barriers around specific bonds in fluorene derivatives. For instance, the study on bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes revealed insights into how the presence of bromo groups affects the rotational barrier about the C9–Cph bond. This effect, known as the buttressing effect, was found to be enhanced when the bromo group was adjacent to a methoxyl group, suggesting significant steric interactions that influence the compound's conformational dynamics (Aoki, Nakamura, & Ōki, 1982).

Synthesis and Applications in Organic Electronics

Another area of application is in the synthesis of fluoren-9-ones and ladder-type oligo-p-phenylenes through Pd-catalyzed carbonylative multiple C-C bond formation. This methodology enables the creation of various substituted fluoren-9-ones under a CO atmosphere, showing moderate to excellent yields. Such compounds have significant potential in materials science, particularly in organic electronics and photovoltaic devices due to their favorable electronic properties (Song et al., 2015).

Fluorene Derivatives as Sensory Materials

Fluorene derivatives have also been explored for their sensory applications. A study on 9-(cycloheptatrienylidene)-fluorene derivative highlighted its use as a remarkable ratiometric pH sensor and computing switch, incorporating NOR logic gate functionalities. This demonstrates the fluorene derivatives' versatility in developing advanced sensory materials and logic devices (Wang, Zheng, & Lu, 2005).

Protective Groups in Organic Synthesis

In organic synthesis, the 9-phenyl-9-fluorenyl group has been utilized as a protective group for amines, acids, alcohols, and other functional groups. A study demonstrated a mild, rapid, and chemoselective procedure for introducing this group into various substrates, showcasing its utility in the synthesis of complex organic molecules (Soley & Taylor, 2019).

properties

IUPAC Name

9-(3-bromophenyl)-9-phenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Br/c26-20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBYEDXZPBXTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257251-75-4
Record name 9-(3-bromophenyl)-9-phenylfluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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